HIV-1 Integrase Inhibition: Coupled vs. Strand Transfer
In a head-to-head assay profiling the complestatin family, isocomplestatin (1) demonstrated distinct HIV-1 integrase inhibitory activity. It inhibited the coupled 3'-end processing/strand transfer reaction with an IC50 of 200 nM and the isolated strand transfer reaction with an IC50 of 4 µM [1]. While the new congeners complestatin A (4) and complestatin B (5) exhibited 'almost equal' activity, this comparison establishes a baseline for isocomplestatin's potency against the core enzymatic function [1]. The antiviral efficacy in a cell-based model was further validated, with isocomplestatin inhibiting HIV-1 replication in virus-infected cells with an IC50 of 200 nM [1].
| Evidence Dimension | HIV-1 Integrase Inhibition (Coupled 3'-end processing/strand transfer) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Complestatin A (4) and Complestatin B (5): 'almost equal' activity (qualitative comparator from same study) |
| Quantified Difference | N/A (qualitative comparator) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data confirms isocomplestatin is a validated nanomolar inhibitor of HIV-1 integrase, a primary target for antiviral development, and provides a specific potency benchmark against which other analogs from the same study can be qualitatively compared.
- [1] Singh, S. B., Jayasuriya, H., Salituro, G. M., Zink, D. L., Shafiee, A., Heimbuch, B., ... & Hazuda, D. (2001). The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of isocomplestatin, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I. Journal of Natural Products, 64(7), 874-882. View Source
